Cas no 1283107-75-4 (tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate)
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
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- Inchi: 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-8(15)7(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1
- InChI Key: LGIQYBKJHLHGST-SFYZADRCSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC[C@H](N)[C@H](C(F)(F)F)C1
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5385-100MG |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 95% | 100MG |
¥ 2,052.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5385-250MG |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 95% | 250MG |
¥ 3,280.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5385-500MG |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 95% | 500MG |
¥ 5,464.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5385-1G |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 95% | 1g |
¥ 8,190.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5385-5G |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 95% | 5g |
¥ 24,571.00 | 2023-04-05 | |
| Ambeed | A979159-1g |
tert-Butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 97% | 1g |
$1648.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5385-100mg |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 95% | 100mg |
¥2015.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5385-250mg |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 95% | 250mg |
¥3220.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5385-500mg |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 95% | 500mg |
¥5366.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5385-1g |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate |
1283107-75-4 | 95% | 1g |
¥8042.0 | 2024-04-25 |
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate Suppliers
tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Introduction to Tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1283107-75-4)
Tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1283107-75-4, belongs to a class of molecules known for their complex stereochemistry and potential therapeutic applications. The presence of a tert-butyl group, combined with the unique configuration of the piperidine ring, makes this molecule a subject of intense study in medicinal chemistry.
The molecular structure of tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate features a piperidine core substituted with an amino group at the 4-position, a trifluoromethyl group at the 3-position, and a tert-butyl ester moiety at the 1-position. This arrangement contributes to its distinct physicochemical properties, which are crucial for its role in drug design and development. The stereochemistry of the molecule, specifically the (3R,4S) configuration, is particularly important as it can influence the compound's biological activity and pharmacokinetic behavior.
In recent years, there has been growing interest in the development of novel piperidine-based scaffolds for pharmaceutical applications. Piperidines are known for their ability to mimic natural amino acid structures, making them valuable in the design of enzyme inhibitors and other bioactive molecules. The specific substitution pattern in tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate makes it a promising candidate for further investigation in this context.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. Additionally, the tert-butyl ester group can be readily modified through hydrolysis or other chemical transformations, providing flexibility in drug design strategies.
Recent studies have begun to explore the biological activity of tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate and its derivatives. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The unique stereochemistry of the molecule appears to play a critical role in determining its biological profile, highlighting the importance of precise structural control in drug development.
The synthesis of tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate presents several challenges due to its complex stereochemistry. Advanced synthetic techniques, including asymmetric catalysis and chiral resolution methods, are often employed to achieve the desired configuration with high enantiomeric purity. These synthetic strategies are essential for ensuring that the final product exhibits the expected biological activity and pharmacokinetic properties.
As research continues to uncover new therapeutic targets and mechanisms, compounds like tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate are likely to play an increasingly important role in drug discovery and development. The combination of structural complexity and functional diversity makes this molecule a valuable asset in the pharmaceutical researcher's toolkit. Future studies will undoubtedly expand our understanding of its potential applications and contribute to the development of novel therapeutic agents.
The growing body of evidence supporting the utility of piperidine derivatives in drug design underscores the importance of continued investigation into compounds like tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate. By leveraging advanced synthetic methodologies and exploring new biological targets, researchers can harness the full potential of this class of molecules. The journey from laboratory discovery to clinical application is long and challenging, but compounds with such promise offer hope for innovative solutions to pressing medical needs.
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